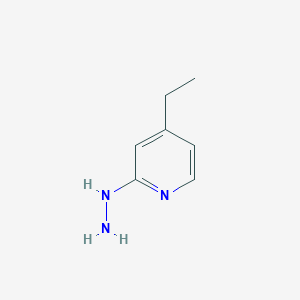
3-Chloro-5-(fluoromethoxy)picolinonitrile
Vue d'ensemble
Description
3-Chloro-5-(fluoromethoxy)picolinonitrile is a heterocyclic organic compound that contains both chlorine and fluorine atoms. This compound is of significant interest in the fields of medicinal chemistry and agrochemicals due to its unique structural properties and potential biological activities. The presence of both chlorine and fluorine atoms in the pyridine ring enhances its reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(fluoromethoxy)picolinonitrile typically involves the nucleophilic substitution of a suitable pyridine derivative. One common method is the reaction of 3-chloro-5-fluoropyridine with methoxyamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like crystallization and chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-(fluoromethoxy)picolinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like DMF or tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or THF.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of primary amines.
Applications De Recherche Scientifique
3-Chloro-5-(fluoromethoxy)picolinonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity against pests and weeds.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(fluoromethoxy)picolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activities by forming covalent bonds with active site residues or by competing with natural substrates. Additionally, it can modulate receptor functions by binding to specific receptor sites and altering their signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-5-trifluoromethyl-pyridine-2-carbonitrile
- 3-Chloro-5-fluoropyridine-2-carbonitrile
- 3-Chloro-5-methoxypyridine-2-carbonitrile
Uniqueness
3-Chloro-5-(fluoromethoxy)picolinonitrile is unique due to the presence of both chlorine and fluorine atoms in the pyridine ring, which imparts distinct electronic and steric properties. This combination enhances its reactivity and stability, making it a versatile intermediate in various chemical syntheses. The fluoromethoxy group also contributes to its unique biological activities, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C7H4ClFN2O |
|---|---|
Poids moléculaire |
186.57 g/mol |
Nom IUPAC |
3-chloro-5-(fluoromethoxy)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H4ClFN2O/c8-6-1-5(12-4-9)3-11-7(6)2-10/h1,3H,4H2 |
Clé InChI |
HYKVKJJLXJDLBU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1Cl)C#N)OCF |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Bromo-1-[3-methoxy-4-(pyridin-2-yl)phenyl]ethan-1-one](/img/structure/B8723302.png)



